molecular formula C23H22N2O6S B2450162 Phenyl 2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonate CAS No. 956182-56-2

Phenyl 2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonate

Cat. No. B2450162
M. Wt: 454.5
InChI Key: OIMYMBAJQDJWFY-UHFFFAOYSA-N
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Description

Phenyl 2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonate is a useful research compound. Its molecular formula is C23H22N2O6S and its molecular weight is 454.5. The purity is usually 95%.
BenchChem offers high-quality Phenyl 2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activity and Pathway Interaction

Phenyl 2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonate has been studied for its potential pharmacological applications. In one study, a similar compound, 2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol, demonstrated anxiolytic-like effects mediated through the benzodiazepine and nicotinic pathways. This compound did not alter mnemonic activity, suggesting its selective effect on anxiety-related behaviors (Brito et al., 2017).

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics and pharmacodynamics are crucial aspects of drug development and understanding the behavior of chemical compounds in the body. DPC 333, a compound with structural similarities, is a potent inhibitor of tumor necrosis factor (TNF)-α-converting enzyme (TACE) and has been shown to inhibit lipopolysaccharide-induced soluble TNF-α production. Its pharmacokinetic profiles suggest its potential in treating inflammatory diseases by controlling excessive TNF-α production (Qian et al., 2007).

Toxicity and Safety Assessment

Understanding the toxicity and safety of chemical compounds is paramount in scientific research, especially in the context of therapeutic applications. In one study, severe poisoning was reported after the self-reported use of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, a novel amphetamine derivative. This highlights the importance of meticulous research and evaluation of similar compounds' safety profiles (Hieger et al., 2015).

Metabolite Analysis

The study of metabolites provides insights into the metabolism, bioavailability, and excretion of chemical compounds. Identification and quantification of metabolites, as seen in studies involving compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, are crucial for understanding the metabolic fate and potential biological effects of similar compounds (Kulp et al., 2000).

properties

IUPAC Name

phenyl 2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S/c1-23(18-10-8-17-15-20(30-2)11-9-16(17)14-18)21(26)25(22(27)24-23)12-13-32(28,29)31-19-6-4-3-5-7-19/h3-11,14-15H,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMYMBAJQDJWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCS(=O)(=O)OC2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonate

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